

An In-depth Technical Guide to 3,4-Dimethoxyphenethylamine

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Compound of Interest

Compound Name: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B187146

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Disclaimer: The inquiry specified CAS number 391-02-6, which corresponds to **Ethyl 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate**.^{[1][2][3][4][5]} However, the vast body of scientific literature and safety data available relates the core of the user's query to 3,4-Dimethoxyphenethylamine, which has the CAS number 120-20-7. This guide will focus on the latter compound, assuming a typographical error in the initial request.

Introduction

3,4-Dimethoxyphenethylamine (DMPEA), also known as homoveratrylamine, is a phenethylamine derivative.^{[6][7]} It is structurally analogous to the neurotransmitter dopamine, with methoxy groups replacing the hydroxyl groups at the 3 and 4 positions of the benzene ring.^{[8][6][7]} DMPEA is also chemically related to mescaline (3,4,5-trimethoxyphenethylamine).^[7] This compound has been a subject of interest in biochemical and pharmacological research.

Physicochemical Properties

DMPEA is a liquid at room temperature and is soluble in organic solvents.^[6]

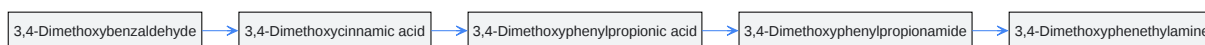
Property	Value	Reference
CAS Number	120-20-7	[8][6]
Molecular Formula	C ₁₀ H ₁₅ NO ₂	[8][6][9]
Molecular Weight	181.23 g/mol	[6][9][10]
Appearance	Liquid	[6]
Boiling Point	188 °C at 15 mmHg	
Density	1.074 g/mL at 25 °C	[9]
Refractive Index	n _{20/D} 1.546	
SMILES	COc1ccc(CCN)cc1OC	[8]
InChI	1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3	[8]
InChI Key	ANOUKFYBOAKOIR-UHFFFAOYSA-N	[8][10]

Synthesis and Experimental Protocols

Several synthetic routes for DMPEA have been reported. A common method involves the reduction of β -nitro-3,4-Dimethoxyphenyl ethylene, which is formed by the condensation of 3,4-Dimethoxybenzaldehyde with nitromethane.[11] While lithium aluminum hydride is an effective reducing agent for this step, its cost has led to the exploration of more economical alternatives like zinc amalgam and hydrochloric acid.[11] Another synthetic pathway involves the catalytic hydrogenation of 3,4-Dimethoxybenzyl cyanide.[10][11]

Pictet and Finkelstein Synthesis (Modified by Buck and Perkin)

This classical multi-step synthesis starts from veratraldehyde (3,4-dimethoxybenzaldehyde).[8]



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Fig. 1: Pictet-Finkelstein Synthesis Pathway

Catalytic Hydrogenation of 3,4-Dimethoxybenzyl Cyanide

A more direct route involves the hydrogenation of 3,4-dimethoxybenzyl cyanide.[10][11]

Experimental Protocol:

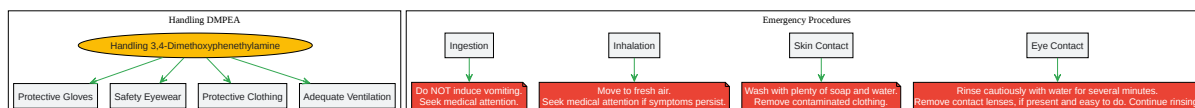
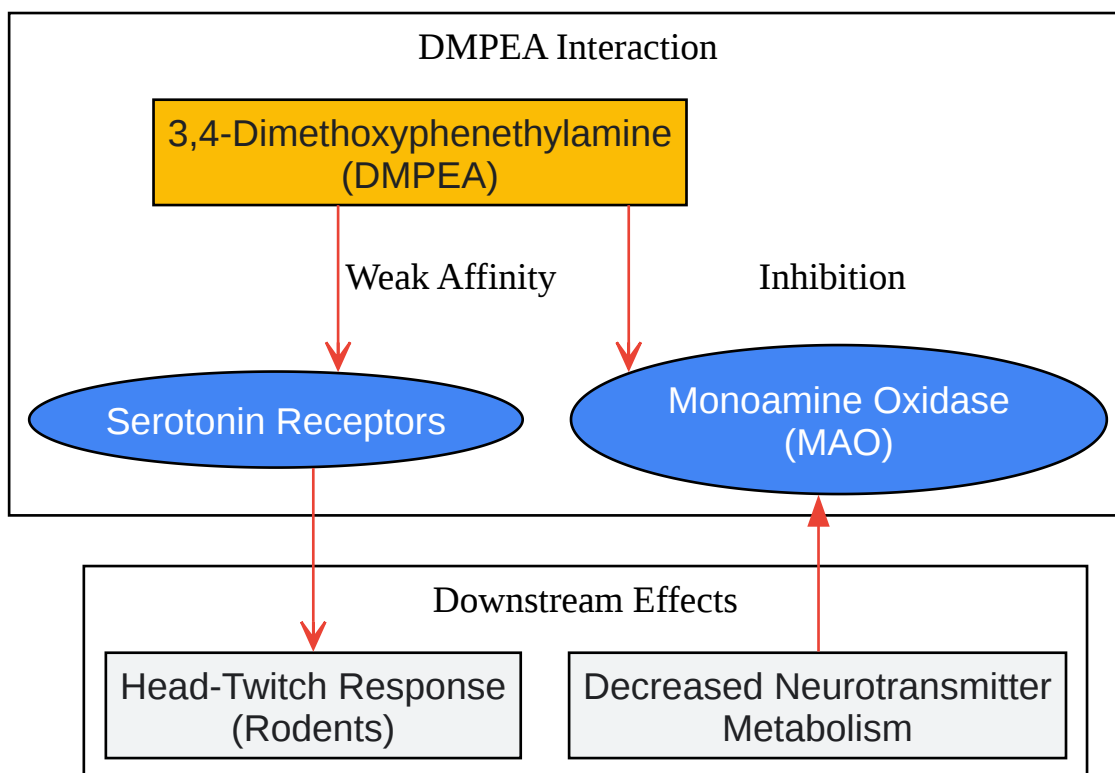
- 100 kg of crystalline 3,4-dimethoxybenzyl cyanide is hydrogenated in 310 L of 80-96% aqueous ethanol containing 9-12% ammonia.[10]
- 24 kg of Raney-nickel catalyst is used.[10]
- The reaction is carried out at 48-60°C under a hydrogen overpressure of 8-10 atm.[10]
- After the reaction, the catalyst is filtered off.[10]
- The filtrate is evaporated, and the residue is subjected to vacuum fractionation to yield highly pure 3,4-dimethoxy-beta-phenyl-ethylamine.[10]

Pharmacological Properties and Signaling Pathways

DMPEA has been investigated for its biological activity, though it is generally considered to have low psychoactivity in humans at typical doses.

Pharmacodynamics

DMPEA exhibits weak affinity for serotonin receptors and can induce a head-twitch response in rodents, which is a behavioral model for serotonergic psychedelic effects.[8] It also acts as a monoamine oxidase inhibitor (MAOI), which may contribute to its overall biological effects.[8][6][7]



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